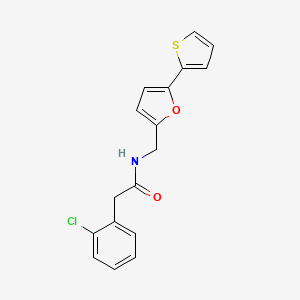

2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

2-(2-Chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 2-chlorophenyl group, a furan-thiophene hybrid aromatic system, and an acetamide linker.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-15(21-13)16-6-3-9-22-16/h1-9H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNODXHYYUGTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the acetamide linkage through an amide coupling reaction. The thiophene and furan rings are then introduced via cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.

Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide linkage.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution of the chlorophenyl group could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the development of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table highlights structural variations among acetamide derivatives:

Key Observations :

- Chlorophenyl vs. Other Aromatic Groups: The target compound’s 2-chlorophenyl group is shared with RN1 and CPA but differs from cyanothiophene () or quinazoline (). Chlorophenyl groups enhance lipophilicity and influence binding interactions in drug design.

- Heterocyclic Systems: The furan-thiophene system in the target compound contrasts with oxadiazole (), thienopyridine (), or cyanothiophene ().

- Linker Diversity : The acetamide linker is common, but analogs employ sulfanyl (), thioether (), or trichloroethyl () groups, altering steric and electronic profiles.

Spectroscopic Comparison

Data from analogs provide benchmarks for the target compound’s expected spectral features:

Inferences for Target Compound :

- IR : C=O stretch likely ~1670–1690 cm⁻¹, consistent with acetamide derivatives.

- ¹H NMR : Expected signals at δ 4.1–4.4 (CH₂), δ 6.5–7.5 (aromatic H from chlorophenyl, furan, and thiophene).

Biological Activity

The compound 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is an organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structural features, including the presence of both thiophene and furan rings, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in tables.

The molecular formula of this compound is , with a molecular weight of 331.8 g/mol. The compound features a chlorinated phenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 2034247-99-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance, it has been suggested that the compound might inhibit certain enzyme activities or disrupt cellular processes through its binding affinity to these targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For example, in vitro tests have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential. The following table summarizes the MIC values for different pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.22 |

These results suggest that the compound exhibits strong antibacterial and antifungal activities, potentially making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Safety Profile

Assessing the cytotoxicity of this compound is crucial for its application in medicine. Studies have shown that this compound has low hemolytic activity, indicating a favorable safety profile with minimal toxicity to human cells. The following table outlines the hemolytic activity compared to standard toxic agents:

| Agent | % Hemolysis |

|---|---|

| Triton X-100 | 100 |

| 2-(2-chlorophenyl)-N... | 3.23 - 15.22 |

These findings suggest that the compound could be developed into a therapeutic agent with reduced risk of adverse effects .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Antiviral Activity : Research into N-Heterocycles has indicated that derivatives similar to this compound show promise as antiviral agents, particularly against RNA viruses .

- Synergistic Effects : In combination with established antibiotics like Ciprofloxacin, the compound exhibited synergistic effects, enhancing antimicrobial efficacy against resistant strains .

- Pharmacophore Development : The unique structural characteristics make it a valuable scaffold for designing new pharmacophores targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.